molecular formula C18H20N2OS B2410413 1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene CAS No. 919975-36-3

1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene

Cat. No.: B2410413
CAS No.: 919975-36-3
M. Wt: 312.43
InChI Key: MRZKOQZSXJJOOF-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene is a structurally complex aromatic compound featuring a central benzene ring substituted with methyl groups at positions 1 and 2. The ethoxy side chain at position 2 is further modified with a thioether-linked 1-methylbenzimidazole moiety.

Properties

IUPAC Name

2-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-13-8-9-14(2)17(12-13)21-10-11-22-18-19-15-6-4-5-7-16(15)20(18)3/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZKOQZSXJJOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCSC2=NC3=CC=CC=C3N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or other aldehydes.

    Thioether Linkage Formation: The benzimidazole derivative is then reacted with an appropriate thiol to form the thioether linkage.

    Ethoxy Linkage Formation: The final step involves the reaction of the thioether derivative with a dimethylbenzene derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that derivatives of benzimidazole, including those related to 1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene, exhibit significant antimicrobial effects.

A study evaluated synthesized compounds for their activity against Gram-positive and Gram-negative bacteria as well as fungal species. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial activity. For instance:

CompoundMIC (µM)Activity
N11.27Against Bacillus subtilis
N81.43Against Escherichia coli
N221.30Against Klebsiella pneumoniae

These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial efficacy, making these compounds valuable in the development of new antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Compounds derived from benzimidazole have shown promising results in inhibiting cancer cell proliferation.

In one study, various derivatives were tested against human colorectal carcinoma cell lines (HCT116). The most potent compounds exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), highlighting their potential as anticancer agents:

CompoundIC50 (µM)Comparison
N95.85More potent than 5-FU (IC50 = 9.99 µM)
N184.53More potent than 5-FU (IC50 = 9.99 µM)

These results indicate that specific modifications to the benzimidazole structure can significantly enhance anticancer activity, suggesting a pathway for developing novel cancer therapies .

Organic Synthesis Applications

In addition to its medicinal applications, this compound serves as an important building block in organic synthesis. Its unique chemical structure allows it to participate in various reactions leading to the formation of complex organic molecules.

The compound has been utilized in the synthesis of aldehydes, ketones, and esters, showcasing its versatility as a synthetic intermediate. The proton transfer capabilities of this compound further enhance its reactivity in chemical transformations .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on the target compound is absent, structural analogs from the evidence provide insights into key differences and similarities:

2.1. Substituent Diversity
  • Target Compound: Features a 1-methylbenzimidazole-thioether-ethoxy group. Benzimidazole derivatives are known for biological activity (e.g., antiparasitic, antiviral) due to their planar aromatic structure and hydrogen-bonding capacity .
  • Benzodioxine Derivatives () : Compounds like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide incorporate a 1,4-benzodioxine core with hydrazine-carbothioamide substituents. These molecules are typically synthesized via condensation reactions involving thiosemicarbazide and benzodioxine precursors .
2.3. Functional Group Impact
Compound Key Functional Groups Potential Properties
Target Compound Benzene, methyl, benzimidazole, thioether Enhanced lipophilicity, π-π stacking, H-bonding
Benzodioxine Derivatives Benzodioxine, hydrazine-carbothioamide Chelation capacity, antimicrobial activity
Benzodithiazine Derivatives Dithiazine, cyano, sulfone High thermal stability, redox activity
2.4. Patent-Based Analogs ()

A structurally related benzene derivative from a 2024 patent, 2,3-difluoro-1-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzene, shares the ethoxy-benzene backbone but substitutes the benzimidazole-thioether with a fluoro and methoxyethyl-methylamine group. This highlights the importance of substituent polarity in tuning solubility and bioavailability .

Biological Activity

1,4-Dimethyl-2-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H20N4S
  • Molecular Weight : 320.45 g/mol
  • CAS Number : 152628-02-9

The biological activity of this compound primarily stems from its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been observed to inhibit certain enzymes associated with cancer cell proliferation. For example, it can interfere with the activity of protein kinases involved in signaling pathways that regulate cell growth and survival.
  • Modulation of Gene Expression : Studies indicate that this compound can influence the expression of genes related to apoptosis and cell cycle regulation, potentially leading to enhanced apoptosis in malignant cells.
  • Antioxidant Properties : The presence of the benzimidazole moiety contributes to its antioxidant capabilities, which may help in mitigating oxidative stress in cells.

Biological Activity Data

Activity Type Observed Effect Reference
Antitumor ActivityInhibition of tumor growth
Antioxidant PotentialReduction in oxidative stress
Enzyme InhibitionReduced kinase activity

Case Study 1: Antitumor Effects

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antitumor effects. The compound was tested against breast and lung cancer cells, showing a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of the compound using a DPPH assay. Results indicated that it effectively scavenged free radicals, suggesting potential protective effects against oxidative damage in cellular models.

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of similar compounds derived from benzimidazole. These studies have revealed that modifications in the chemical structure can significantly enhance biological activity, particularly in terms of enzyme inhibition and cytotoxicity against cancer cells.

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